molecular formula C7H5Cl2NO2 B182487 2-(4,6-dichloropyridin-3-yl)acetic Acid CAS No. 199283-51-7

2-(4,6-dichloropyridin-3-yl)acetic Acid

Cat. No.: B182487
CAS No.: 199283-51-7
M. Wt: 206.02 g/mol
InChI Key: PQYUZCUCIIIHJW-UHFFFAOYSA-N
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Description

2-(4,6-Dichloropyridin-3-yl)acetic acid is a chemical compound with the molecular formula C7H5Cl2NO2 and a molecular weight of 206.02 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is primarily used in research and development within the fields of chemistry and biology due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,6-dichloropyridin-3-yl)acetic acid typically involves the chlorination of pyridine derivatives followed by acetic acid substitution. One common method includes the reaction of 4,6-dichloropyridine with bromoacetic acid under basic conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes, followed by purification steps such as recrystallization or chromatography to ensure high purity. The reaction conditions are carefully controlled to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(4,6-Dichloropyridin-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into less chlorinated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of less chlorinated derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(4,6-Dichloropyridin-3-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4,6-dichloropyridin-3-yl)acetic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 2-(4-Chloropyridin-3-yl)acetic acid
  • 2-(6-Chloropyridin-3-yl)acetic acid
  • 2-(4,6-Dimethylpyridin-3-yl)acetic acid

Comparison: 2-(4,6-Dichloropyridin-3-yl)acetic acid is unique due to the presence of two chlorine atoms at the 4 and 6 positions of the pyridine ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the dichloro substitution can enhance its binding affinity to certain enzymes, making it a more potent inhibitor in biological assays.

Properties

IUPAC Name

2-(4,6-dichloropyridin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c8-5-2-6(9)10-3-4(5)1-7(11)12/h2-3H,1H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYUZCUCIIIHJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376400
Record name (4,6-Dichloropyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199283-51-7
Record name (4,6-Dichloropyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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